4,5-Dimethoxyphthalaldehyde
Overview
Description
4,5-Dimethoxyphthalaldehyde is a fluorescent derivative of the natural compound caffeic acid. It is characterized by the presence of two methoxy groups attached to the 4th and 5th positions of the phthalaldehyde ring. This compound is known for its unique fluorescence properties, with peaks at 350 nm and 450 nm .
Mechanism of Action
Target of Action
The primary target of 4,5-Dimethoxyphthalaldehyde (M2OPA) is ammonium in environmental waters . M2OPA is a fluorescent reagent synthesized specifically for the determination of ammonium . Ammonium plays a crucial role in the nitrogen cycle and is a key component of many important biochemical processes.
Mode of Action
M2OPA interacts with ammonium in the presence of sulfite to form a fluorescent derivative . This interaction results in a change in the fluorescence properties of the compound, which can be measured and used to determine the concentration of ammonium .
Pharmacokinetics
Given its use in environmental water testing, it is likely that these properties are influenced by factors such as water ph, temperature, and the presence of other ions .
Result of Action
The interaction of M2OPA with ammonium results in the formation of a fluorescent derivative . This derivative has a maximum of excitation and emission located at 380 and 485 nm, respectively . The intensity of this fluorescence can be measured and used to determine the concentration of ammonium in a sample .
Action Environment
The action of M2OPA is influenced by environmental factors such as the pH of the water, the temperature, and the presence of other ions . These factors can affect the efficiency of the reaction between M2OPA and ammonium, and thus the accuracy of the ammonium determination .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethoxyphthalaldehyde can be synthesized through various methods. One common approach involves the reaction of 4,5-dimethoxybenzene with formaldehyde under acidic conditions. Another method includes the oxidation of 4,5-dimethoxytoluene using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxyphthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: 4,5-Dimethoxyphthalic acid.
Reduction: 4,5-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-Dimethoxyphthalaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in fluorescence microscopy to study cellular structures and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of optical sensors and other analytical devices
Comparison with Similar Compounds
- 4-Methoxyphthalaldehyde
- 5-Methoxyphthalaldehyde
- 4,5-Dihydroxyphthalaldehyde
Comparison: 4,5-Dimethoxyphthalaldehyde is unique due to the presence of two methoxy groups, which enhance its fluorescence properties compared to its mono-methoxy or hydroxy counterparts. This makes it more effective as a fluorescent probe and in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
4,5-dimethoxyphthalaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWVJRSBQCVFHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317623 | |
Record name | 4,5-dimethoxyphthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43073-12-7 | |
Record name | NSC319475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dimethoxyphthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethylphthalanhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.